4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C19H22O5 It is known for its complex structure, which includes multiple ether linkages and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethyl bromide. This intermediate is synthesized by reacting catechol with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a mild dilute aqueous alkali . The resulting 2-(2-ethoxyphenoxy)ethyl bromide is then reacted with 3-methoxybenzaldehyde under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as recrystallization and underpressure distillation are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ether linkages may also facilitate interactions with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 4-Ethoxy-2-hydroxybenzaldehyde
- 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
Uniqueness
4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its specific arrangement of ether linkages and the presence of both ethoxy and methoxy groups. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-21-15-6-4-5-7-16(15)22-10-11-23-17-9-8-14(13-19)12-18(17)20-2/h4-9,12-13H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWIDJFNMZINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367710 |
Source
|
Record name | 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-11-9 |
Source
|
Record name | 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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